Cbz-aad(otbu)-oh dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

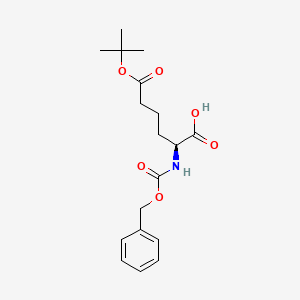

Cbz-aad(otbu)-oh dcha is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cbz-aad(otbu)-oh dcha, also known as benzyloxycarbonyl-α-amino acid derivative, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article delves into the biological properties of this compound, exploring its interactions with biomolecules, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H25NO6

- Molecular Weight : 351.4 g/mol

- Purity : Typically 95%.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological functions.

Binding Affinity Studies

Research has shown that compounds similar to this compound exhibit significant binding affinities towards DNA and RNA. For instance, studies on related guanidiniocarbonyl-pyrrole-aryl derivatives indicated that these compounds can stabilize double-stranded DNA (dsDNA) through non-covalent interactions, enhancing their biological efficacy .

Biological Activity

-

Antiproliferative Effects :

- This compound has been investigated for its antiproliferative properties against various cancer cell lines. The mechanism involves the stabilization of DNA structures, which can lead to inhibition of cell division.

- A study indicated that derivatives with similar structures showed varying degrees of stabilization of calf thymus DNA (ct-DNA), correlating with their antiproliferative activity .

-

Antimicrobial Properties :

- The compound has potential antimicrobial activity, particularly against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit vital cellular processes.

- Research on related pseudopeptides has demonstrated their effectiveness in binding metal ions, which can further enhance their antimicrobial properties .

-

Enzyme Inhibition :

- This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating biochemical processes related to diseases.

Case Studies

Several case studies have highlighted the biological significance of compounds related to this compound:

-

Study on DNA Interaction :

A detailed analysis revealed that certain derivatives could stabilize dsDNA at physiological pH levels, thus indicating their potential as therapeutic agents in cancer treatment . The thermal denaturation studies showed a significant increase in melting temperature (ΔTm) when these compounds were added. -

Antimicrobial Efficacy :

In a comparative study of various amino acid derivatives, those structurally similar to this compound exhibited notable antimicrobial activity against Gram-positive bacteria, suggesting a possible role in developing new antibiotics .

Table 1: Biological Activity Summary of this compound and Related Compounds

| Compound Name | Antiproliferative Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Yes | Possible |

| Guanidiniocarbonyl Derivative | High | Moderate | Yes |

| Fmoc-D-Aad(OtBu)-OH | Low | Yes | No |

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of Cbz-aad(otbu)-oh dcha typically involves:

- Protection of Functional Groups : The amino group is protected using the carbobenzyloxy (Cbz) group, while the carboxylic acid is esterified with tert-butyl alcohol.

- Coupling Reactions : The protected amino acid can be coupled with other amino acids or peptide fragments using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

Scientific Research Applications

This compound has several notable applications:

Peptide Synthesis

- Building Block for Peptides : It serves as a crucial building block in the synthesis of peptides and proteins, allowing for the incorporation of specific amino acids in a controlled manner.

- Facilitating Selective Reactions : The protective groups prevent side reactions during synthesis, ensuring high fidelity in peptide sequences.

Drug Development

- Peptide-Based Therapeutics : The compound is utilized in the development of peptide-based drugs, where its stability and bioavailability are enhanced by the protective groups.

- Targeting Specific Biological Pathways : Research indicates its potential in targeting pathways involved in various diseases, including cancer and metabolic disorders.

Biological Studies

- Protein-Protein Interactions : Used to study interactions between proteins, which are critical for understanding cellular processes.

- Enzyme Activity Studies : It can be employed to investigate enzyme-substrate interactions, providing insights into enzyme mechanisms and kinetics.

Case Studies

- Peptide Synthesis Study : A study demonstrated that using this compound resulted in higher yields of desired peptides compared to other protecting groups due to its stability during synthesis.

- Drug Development Research : In preclinical trials, a peptide derived from this compound showed significant efficacy against specific cancer cell lines, indicating its potential as a therapeutic agent.

Propriétés

IUPAC Name |

(2S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-7-10-14(16(21)22)19-17(23)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUXORJKDRYZEV-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.